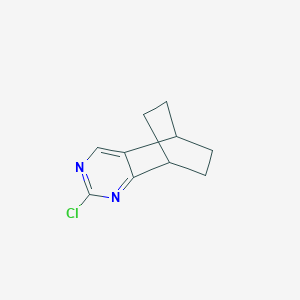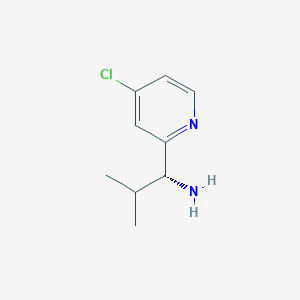
(R)-2-Amino-2-(2,4-difluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(2,4-difluorophenyl)acetonitrile is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a nitrile group, and a difluorophenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-difluorophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor such as 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Protein Binding: Investigated for its binding affinity to various proteins.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(2,4-difluorophenyl)ethanol: A related compound with an alcohol group instead of a nitrile group.
2-Amino-2-(2,4-difluorophenyl)propanoic acid: A compound with a carboxylic acid group.
Uniqueness
®-2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features can result in distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H6F2N2 |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2/t8-/m0/s1 |
InChI-Schlüssel |
FKLPIKQXWNNKSV-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)F)[C@H](C#N)N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
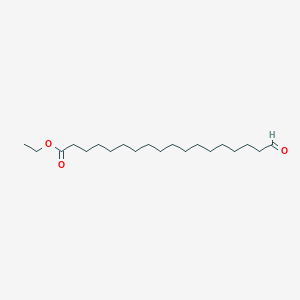



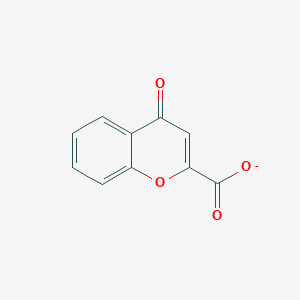
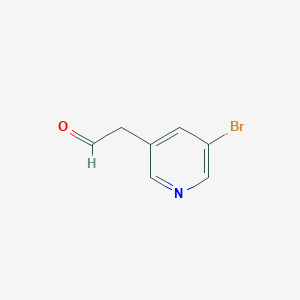


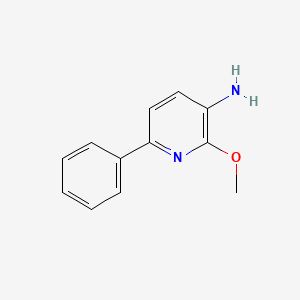
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
